5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate

Description

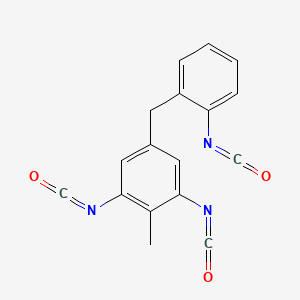

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (CAS: 94166-83-3; EC: 303-383-5) is a specialized aromatic diisocyanate characterized by a methyl-substituted phenylene backbone and an o-isocyanatobenzyl functional group . This compound is primarily utilized in the synthesis of polyurethane and polyurea polymers, where its dual isocyanate groups enable crosslinking reactions with polyols or amines. Its structural complexity distinguishes it from simpler diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), as the methyl and benzyl substituents influence steric hindrance and reactivity .

Structure

3D Structure

Properties

CAS No. |

94166-83-3 |

|---|---|

Molecular Formula |

C17H11N3O3 |

Molecular Weight |

305.29 g/mol |

IUPAC Name |

1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3 |

InChI Key |

GMRNPNMSFIZWBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:

Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.

Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.

Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Polymerization: Reacts with polyols to form polyurethanes.

Substitution Reactions: Can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.

Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Substituted Products: Formed from substitution reactions with nucleophiles.

Scientific Research Applications

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

Biology: Employed in the development of biomaterials and drug delivery systems.

Medicine: Investigated for its potential use in medical devices and tissue engineering.

Industry: Widely used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:

Hydroxyl Groups: React to form urethane linkages.

Amine Groups: React to form urea linkages.

Comparison with Similar Compounds

Comparison with Similar Diisocyanate Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate and analogous compounds:

Reactivity and Polymer Performance

- Steric Effects : The methyl and benzyl substituents in this compound reduce its reactivity compared to unsubstituted aromatic diisocyanates like MPDI or TDI. This steric hindrance slows crosslinking but enhances thermal stability in polyurethane networks .

- Aliphatic vs. Aromatic : Unlike aliphatic HDI, which offers UV resistance, aromatic diisocyanates (including the subject compound) provide superior mechanical strength but are prone to yellowing .

Research Findings and Industrial Relevance

Limitations and Alternatives

- Cost vs. Performance : The compound’s complex synthesis (vs. commodity diisocyanates like MDI) limits its use to high-value applications .

- Emerging Alternatives : Oligomeric hexamethylene diisocyanate (e.g., CAS: 15646-96-5) offers lower toxicity and comparable performance in coatings, posing competition .

Biological Activity

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of isocyanates, which are known for their reactivity and potential biological effects. This article provides a detailed overview of its biological activity, including its toxicological profile, potential health effects, and relevant case studies.

- Chemical Formula : CHNO

- CAS Number : Not explicitly mentioned in the references but related to methylenediphenyl diisocyanates (MDI).

- Structure : The compound features two isocyanate groups attached to a benzyl moiety, which contributes to its reactivity.

Health Effects

-

Skin Irritation and Sensitization :

- This compound has been classified as irritating to skin and may cause sensitization by skin contact . Studies indicate that exposure can lead to erythema and edema in animal models after prolonged contact .

- Human case reports suggest that occupational exposure can result in allergic reactions and dermatitis, highlighting the need for protective measures in industrial settings .

-

Respiratory Effects :

- Inhalation of isocyanates, including this compound, has been associated with respiratory sensitization. Occupational asthma is a significant concern, as evidenced by several workplace studies reporting respiratory symptoms among exposed workers .

- Animal studies demonstrate that exposure can lead to lung inflammation and structural changes in the respiratory tract, with a NOAEC (No Observed Adverse Effect Concentration) established at low concentrations .

- Genotoxicity :

Occupational Exposure

A notable case study involved workers in industries utilizing methylenediphenyl diisocyanate, where prolonged exposure led to a higher incidence of asthma and hypersensitivity pneumonitis. Monitoring revealed that even low-level exposures could provoke significant respiratory issues over time .

Animal Studies

In chronic toxicity studies involving Wistar rats exposed to aerosolized isocyanates, adverse lung effects were observed at concentrations as low as 0.2 mg/m³. Histopathological examinations indicated localized fibrosis and epithelial changes, reinforcing the respiratory hazards associated with these compounds .

Toxicological Assessments

Research consistently indicates that isocyanates pose significant health risks due to their reactivity and potential for causing severe allergic reactions. The following table summarizes key findings from various studies:

Q & A

Q. How does crystallinity impact the mechanical properties of polyurethanes derived from this diisocyanate?

- Methodological Answer : Compare DSC thermograms (glass transition, melting points) and XRD patterns of polymers synthesized with/without the methyl substituent. Tensile testing (ASTM D638) correlates crystallinity with modulus and elongation. Annealing studies (e.g., 80°C for 24 h) further refine structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.